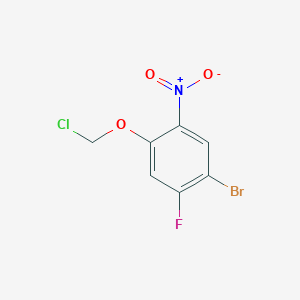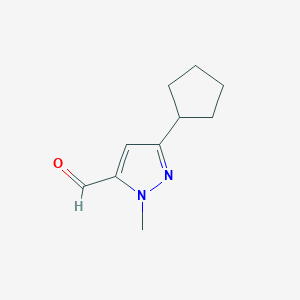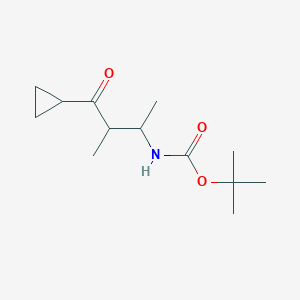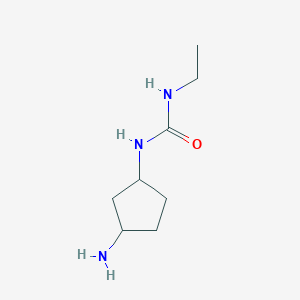
1-(3-Aminocyclopentyl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminocyclopentyl)-3-ethylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and an ethylurea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclopentyl)-3-ethylurea can be synthesized through a multi-step process. One common method involves the reaction of 3-aminocyclopentanone with ethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-(3-Aminocyclopentyl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
- Oxidation products include nitro or hydroxylamine derivatives.
- Reduction products include secondary amines.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
科学研究应用
1-(3-Aminocyclopentyl)-3-ethylurea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Aminocyclopentyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ethylurea moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
3-(Aminocyclopentyl)methylphosphinic acids: These compounds share a similar cyclopentane ring structure but differ in their functional groups, leading to distinct chemical and biological properties.
1-(3-Aminocyclopentyl)-3-methylurea: This compound is structurally similar but has a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness: 1-(3-Aminocyclopentyl)-3-ethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.
属性
分子式 |
C8H17N3O |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-(3-aminocyclopentyl)-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-7-4-3-6(9)5-7/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
InChI 键 |
GBWOPJKSQKMTRG-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1CCC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


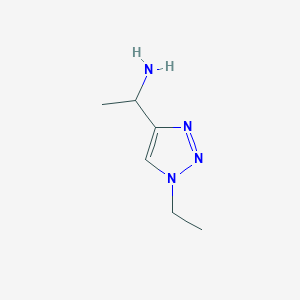
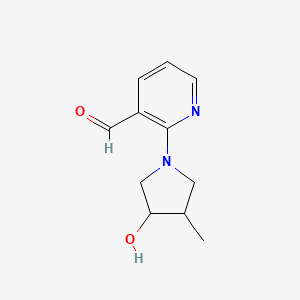
amine](/img/structure/B13161474.png)


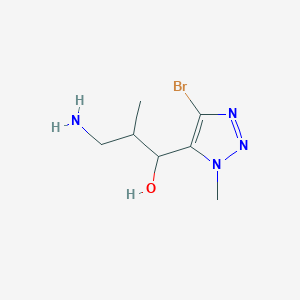
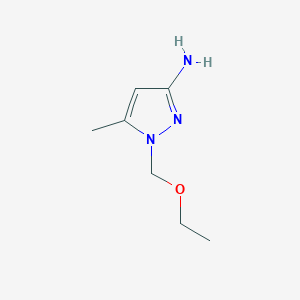

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
